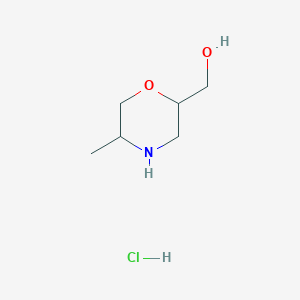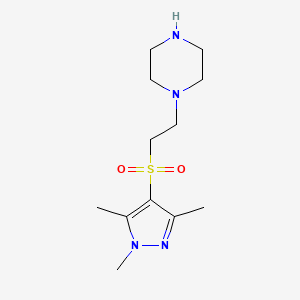
4-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves multiple steps. One common route starts with the preparation of 4-(Difluoromethoxy)benzohydrazide, which is then cyclized to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo several types of chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline group can yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the difluoromethoxy group .
Scientific Research Applications
4-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)aniline: Similar in structure but with a trifluoromethoxy group instead of difluoromethoxy.
4-(Methoxy)aniline: Contains a methoxy group instead of difluoromethoxy.
4-(Chloro)aniline: Features a chloro group instead of difluoromethoxy.
Uniqueness
4-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline is unique due to the presence of the difluoromethoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C15H11F2N3O2 |
|---|---|
Molecular Weight |
303.26 g/mol |
IUPAC Name |
4-[3-[4-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]aniline |
InChI |
InChI=1S/C15H11F2N3O2/c16-15(17)21-12-7-3-9(4-8-12)13-19-14(22-20-13)10-1-5-11(18)6-2-10/h1-8,15H,18H2 |
InChI Key |
KOHZXXHMSLWCQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-5-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol](/img/structure/B11779360.png)
![6-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11779365.png)
![5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11779374.png)
![2-Chloro-N-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11779378.png)



![6-(2,5-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779401.png)
![2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11779403.png)
![3-tert-Butyl 1-methyl 1,2-dihydropyrido[3,4-d]pyridazine-1,3(4H)-dicarboxylate](/img/structure/B11779405.png)


![4-(6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine](/img/structure/B11779423.png)
